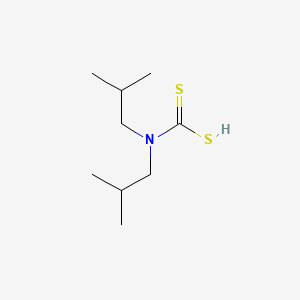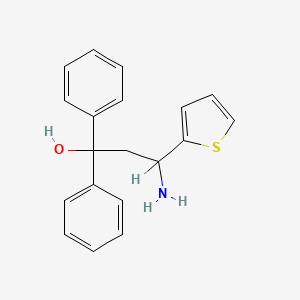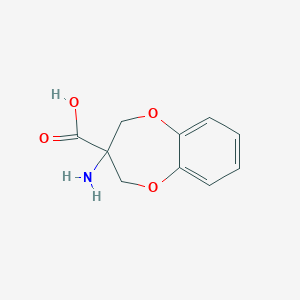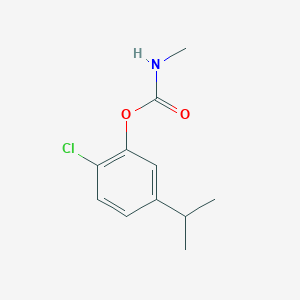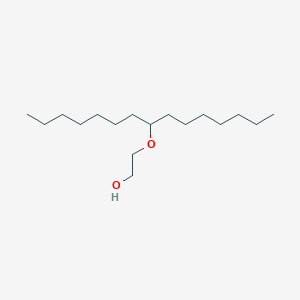
2-Pentadecan-8-yloxyethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentadecan-8-yloxyethanol is an organic compound with the molecular formula C17H36O2 It is a long-chain ether alcohol, which means it contains both ether and alcohol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentadecan-8-yloxyethanol typically involves the reaction of 1-bromo-8-pentadecanol with sodium ethoxide in ethanol. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the ethoxide group, forming the desired ether alcohol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced through large-scale organic synthesis techniques, which may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Pentadecan-8-yloxyethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ether group can be reduced to form an alcohol.
Substitution: The ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
Oxidation: Formation of pentadecan-8-one or pentadecanoic acid.
Reduction: Formation of 2-pentadecanol.
Substitution: Formation of various substituted ether alcohols.
Aplicaciones Científicas De Investigación
2-Pentadecan-8-yloxyethanol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Studied for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Pentadecan-8-yloxyethanol is not well-documented. as an amphiphilic molecule, it can interact with both hydrophobic and hydrophilic environments. This property allows it to integrate into cell membranes, potentially disrupting membrane integrity and leading to antimicrobial effects. The exact molecular targets and pathways involved in its action are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2-Pentadecanol: A similar compound with a hydroxyl group instead of an ether group.
Pentadecane: A hydrocarbon with a similar carbon chain length but lacking functional groups.
2-Pentadecanone: A ketone with a similar carbon chain length.
Uniqueness
2-Pentadecan-8-yloxyethanol is unique due to its combination of ether and alcohol functional groups, which confer distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in organic synthesis and industrial applications.
Propiedades
Número CAS |
70709-96-5 |
|---|---|
Fórmula molecular |
C17H36O2 |
Peso molecular |
272.5 g/mol |
Nombre IUPAC |
2-pentadecan-8-yloxyethanol |
InChI |
InChI=1S/C17H36O2/c1-3-5-7-9-11-13-17(19-16-15-18)14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
Clave InChI |
MTLHVFLJNLGKNG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CCCCCCC)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


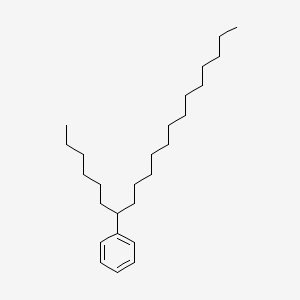
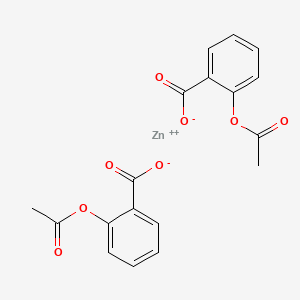
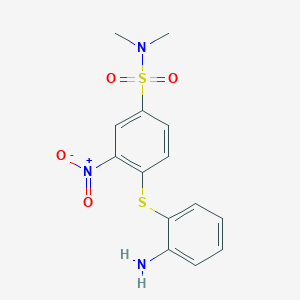
![2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13758270.png)
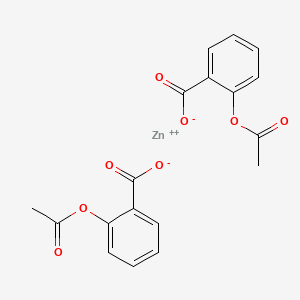
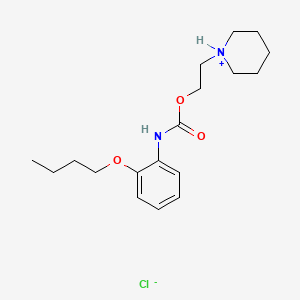
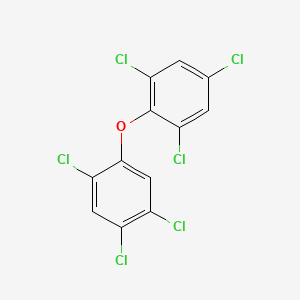
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13758298.png)
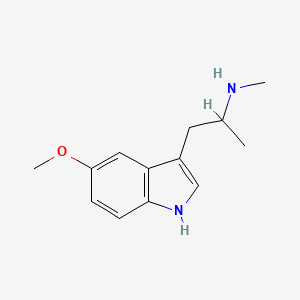
![(Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13758312.png)
